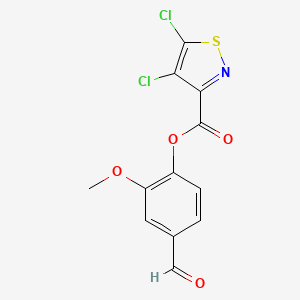

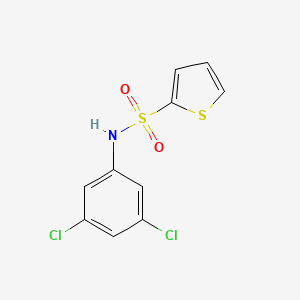

![molecular formula C14H11F3N2O3S B5556873 N-{2-methyl-5-[(trifluoromethyl)sulfonyl]phenyl}nicotinamide](/img/structure/B5556873.png)

N-{2-methyl-5-[(trifluoromethyl)sulfonyl]phenyl}nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Application in Erythroid Differentiation

Nicotinamide and its analogues, including N-{2-methyl-5-[(trifluoromethyl)sulfonyl]phenyl}nicotinamide, have been studied for their ability to induce differentiation of murine erythroleukemia cells in culture. N'-Methylnicotinamide, closely related to the compound , was particularly effective, more so than dimethyl sulfoxide, at inducing almost all cells to contain hemoglobin after a 60-hour culture. This suggests that N-{2-methyl-5-[(trifluoromethyl)sulfonyl]phenyl}nicotinamide could have implications in studies related to erythroid differentiation and hemoglobin production, possibly affecting poly(ADP-ribose) polymerase activity and globin mRNA levels (Terada et al., 1979).

Role in Metabolic Regulation

Nicotinamide N-methyltransferase (NNMT), which metabolizes nicotinamide and related compounds, plays a significant role in metabolic regulation within cells. Overexpression of NNMT in certain cell types, such as SH-SY5Y neuroblastoma cells, has been shown to decrease cell death, increase intracellular ATP content, and protect cells from toxicity, suggesting a protective metabolic role that could be influenced by compounds like N-{2-methyl-5-[(trifluoromethyl)sulfonyl]phenyl}nicotinamide (Parsons et al., 2011).

Implications in Epigenetic Remodeling and Cancer

Research has linked NNMT overexpression in various cancers to the consumption of methyl units from S-adenosyl methionine, leading to the creation of stable metabolic products like 1-methylnicotinamide. This process results in an altered epigenetic state in cancer cells, characterized by hypomethylated histones and heightened expression of pro-tumorigenic genes. Compounds targeting NNMT, potentially including N-{2-methyl-5-[(trifluoromethyl)sulfonyl]phenyl}nicotinamide, could therefore have significant implications for cancer research and therapy (Ulanovskaya et al., 2013).

Involvement in Nutrient Metabolism Regulation

NNMT's role extends to the regulation of nutrient metabolism, particularly in the liver, where it is most abundantly expressed. Research has shown that NNMT influences glucose and cholesterol metabolism, potentially mediated by its metabolic product, N1-methylnicotinamide. This suggests that compounds like N-{2-methyl-5-[(trifluoromethyl)sulfonyl]phenyl}nicotinamide, which may interact with NNMT, could have implications in the study of metabolic diseases and the development of novel therapies (Hong et al., 2015).

Propriétés

IUPAC Name |

N-[2-methyl-5-(trifluoromethylsulfonyl)phenyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3N2O3S/c1-9-4-5-11(23(21,22)14(15,16)17)7-12(9)19-13(20)10-3-2-6-18-8-10/h2-8H,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZPSMJPHLCBGKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)C(F)(F)F)NC(=O)C2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

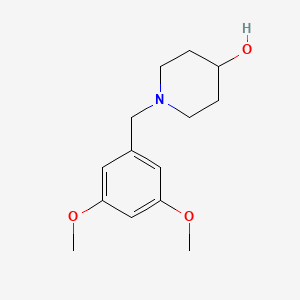

![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2,4-difluorobenzamide](/img/structure/B5556795.png)

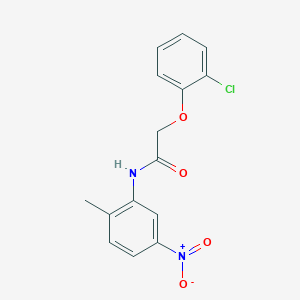

![2-[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5556807.png)

![N-({1-[2-(4-bromophenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5556827.png)

![N~3~-{[1-methyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]methyl}-1,3-piperidinedicarboxamide](/img/structure/B5556839.png)

![6-{[(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5556848.png)

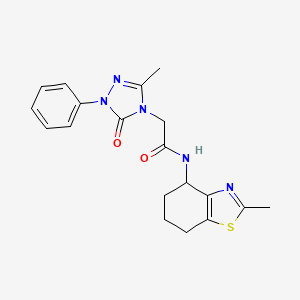

![N-cyclohexyl-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5556858.png)

![(1S*,5R*)-6-(propylsulfonyl)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5556867.png)

![1-(2,3-dimethylphenyl)-4-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5556879.png)

![2-[(2,4-dichlorobenzyl)thio]-4,6-dimethylpyrimidine](/img/structure/B5556886.png)